9-Anthraldehyde

Aggregation-Induced Emission Fluorescence Sensing Optoelectronic Materials

9-Anthraldehyde (642-31-9) is the irreplaceable AIE fluorophore where planar benzaldehydes fail. Its peri-hydrogen-enforced twisted C₁ conformation delivers 240-fold aggregation-induced emission enhancement, enabling turn-on probes for hydroxylamine (541 nM sensitivity) and wet-environment latent fingerprint imaging. With Φ = 0.38 (10× higher than extended analogs), it is the premier building block for emissive Schiff base ligands and NLO materials. In preclinical pharmacology, its 3-fold differential CYP2C11 response enables sex-specific P450 profiling unattainable with 4-biphenylaldehyde. For electrochemical dimerization, k = 2 × 10⁴ M⁻¹ s⁻¹ outpaces methyl-substituted analogs. Procure certified ≥98% purity to guarantee these performance advantages.

Molecular Formula C15H10O
Molecular Weight 206.24 g/mol
CAS No. 642-31-9
Cat. No. B167246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthraldehyde
CAS642-31-9
Synonyms9-anthracene aldehyde
9-anthraldehyde
Molecular FormulaC15H10O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O
InChIInChI=1S/C15H10O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H
InChIKeyYMNKUHIVVMFOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthraldehyde (CAS 642-31-9): Aromatic Aldehyde for Advanced Synthesis and Optoelectronic Materials


9-Anthraldehyde (anthracene-9-carboxaldehyde, CAS 642-31-9) is an aromatic aldehyde consisting of an anthracene core with a formyl substituent at the 9-position. It appears as a yellow crystalline solid with a melting point of 103–105 °C and assay purity typically ≥97% . Unlike simpler aromatic aldehydes, the compound features an extended π-conjugated system that imparts distinctive photophysical properties, including a twisted C₁ conformation rather than a planar Cₛ geometry [1]. It serves as a versatile building block in organic synthesis, particularly for constructing Schiff base ligands , and demonstrates aggregation-induced emission (AIE) behavior that enables sensing applications in aqueous environments [2].

9-Anthraldehyde Procurement: Why Generic Anthracene Derivatives Cannot Substitute


Simple substitution with other aromatic aldehydes is not feasible due to 9-anthraldehyde's unique combination of structural and electronic features. The steric hindrance imposed by the peri-hydrogens at positions 1 and 8 forces the aldehyde group into a twisted conformation relative to the anthracene plane [1], fundamentally altering its reactivity compared to planar benzaldehyde or even 1- or 2-anthraldehyde positional isomers. This twisting reduces conjugation, modulates the HOMO-LUMO gap, and underpins the compound's distinctive aggregation-induced emission (AIE) behavior [2]. Furthermore, the extended anthracene π-system enables excimer formation and intramolecular charge transfer that are absent in simpler benzaldehyde derivatives, directly impacting performance in sensing and optoelectronic applications [3]. Consequently, procurement of authentic 9-anthraldehyde is essential when these photophysical signatures or specific steric constraints are required.

9-Anthraldehyde Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Aggregation-Induced Emission (AIE) Enhancement: 9-Anthraldehyde vs. Anthracene Parent

9-Anthraldehyde (AnA) exhibits a pronounced aggregation-induced emission (AIE) effect, unlike unsubstituted anthracene which suffers from aggregation-caused quenching (ACQ). In a THF/water mixture (10:90 v/v), the fluorescence intensity of 9-anthraldehyde aggregates is enhanced 240-fold compared to its weak solution-state emission [1]. In contrast, anthracene displays ACQ with a fluorescence quantum yield that drops from ~0.36 in dilute solution to near zero in the aggregated state [2]. This transformation from ACQphore to AIEgen is attributed to the aldehyde group which restricts intramolecular rotation and suppresses π-π stacking in the solid state [1].

Aggregation-Induced Emission Fluorescence Sensing Optoelectronic Materials

Fluorescence Quantum Yield: 9-Anthraldehyde vs. 3-Methyl-5-(9-anthryl)-2E,4E-pentadienal

In direct comparative fluorescence studies, 9-anthraldehyde (compound 1) demonstrates a fluorescence quantum yield (Φf) of 0.38 in n-hexane, which is approximately ten-fold higher than that of the extended conjugated analog 3-methyl-5-(9-anthryl)-2E,4E-pentadienal (compound 2, Φf = 0.035) [1]. The higher quantum yield of 9-anthraldehyde is accompanied by distinct exciplex formation with N,N-dimethylaniline (DMA) across a broader range of solvent polarities, whereas compound 2 only forms exciplexes in non-polar media [1].

Fluorescence Spectroscopy Photophysical Characterization Excited State Dynamics

Electroreduction Dimerization Rate: 9-Anthraldehyde vs. 10-Methyl-9-Anthraldehyde

The electroreduction of 9-anthraldehyde (ANCHO) in aprotic solvents generates anion free radicals that undergo dimerization at position 10. The rate constant for this dimerization reaction in hexamethylphosphoramide (HMPA) is k = 2 × 10⁴ M⁻¹ s⁻¹ [1]. The anion radical of 10-methyl-9-anthraldehyde (MeANCHO), where the 10-position is blocked by a methyl substituent, exhibits markedly lower reactivity, with the authors noting that the parent ANCHO is 'more reactive' than the methyl-substituted analog [1].

Electrochemistry Radical Chemistry Organic Synthesis

Hg²⁺ Detection Limit: 9-Anthraldehyde-Rhodamine Conjugate vs. Alternative Probes

A Schiff base conjugate of 9-anthraldehyde with aminated rhodamine (AA-AR) demonstrates exceptional selectivity for Hg²⁺ among 16 metal cations, with a fluorescence-based detection limit of 0.87 μM (870 nM) [1]. This performance is superior to many commercially available Hg²⁺ probes such as rhodamine B hydrazide (detection limit ~10 μM) and comparable to optimized naphthalimide-based probes (~0.5-1.0 μM) [2]. The conjugate exhibits both colorimetric (naked-eye) and fluorescent dual-channel response, with the anthracene-aldehyde component providing the necessary extended conjugation for high sensitivity [1].

Chemosensing Fluorescent Probe Environmental Monitoring

CYP450 Substrate Specificity: 9-Anthraldehyde vs. 4-Biphenylaldehyde

9-Anthraldehyde (9-AA) and 4-biphenylaldehyde (4-BA) were compared as fluorescent substrates for cytochrome P450 (CYP) enzymes in rat and human hepatic microsomes . Both aldehydes are oxidized by CYPs to fluorescent carboxylic acids, but 9-anthraldehyde shows significantly higher microsomal aldehyde oxygenase (MALDO) activity in male versus female rat liver, with male activity reaching approximately 1.2 nmol/min/mg protein compared to female activity of 0.4 nmol/min/mg protein (3-fold difference) [1]. This sex-dependent differential activity was not observed for 4-BA, indicating that 9-AA is a more sensitive probe for CYP2C11 and related isoforms . Additionally, the oxidation product of 9-AA (9-anthracene carboxylic acid) has a distinct fluorescence spectrum (λex 254 nm, λem 410 nm) that allows ratiometric detection without interference from 4-BA's product .

Drug Metabolism Cytochrome P450 Enzyme Assay

9-Anthraldehyde Optimal Application Scenarios Based on Quantitative Differentiation


Development of Aggregation-Induced Emission (AIE) Fluorescent Sensors

When designing turn-on fluorescent probes for aqueous analytes, the 240-fold AIE enhancement of 9-anthraldehyde in THF/water mixtures [1] makes it a superior platform over anthracene (which undergoes ACQ). Applications include hydroxylamine detection with 541 nM sensitivity and latent fingerprint visualization, where the AIE aggregates enable high-contrast imaging in wet environments that would quench conventional ACQphores [1].

Cytochrome P450 Enzyme Activity Assays in Sex-Dependent Metabolism Studies

For researchers investigating CYP2C11 isoform activity or gender differences in drug metabolism, 9-anthraldehyde provides a 3-fold differential response between male and female rat microsomes, whereas 4-biphenylaldehyde shows no such selectivity . This makes 9-AA the preferred substrate for quantifying sex-specific P450 activity in preclinical toxicology and pharmacology studies .

Construction of High-Quantum-Yield Anthracene Chromophores for Optoelectronics

The fluorescence quantum yield of 0.38 for 9-anthraldehyde is approximately 10-fold higher than extended conjugated analogs [2]. This makes it the building block of choice for synthesizing Schiff base ligands and nonlinear optical materials where maintaining high emission efficiency is critical. The first report of nonlinear optical properties in 9-anthraldehyde-derived Schiff bases further validates its utility in photonic device development [3].

Electrochemical Synthesis Involving Radical Dimerization at the 10-Position

In electroreduction processes requiring efficient radical dimerization, the unsubstituted 10-position of 9-anthraldehyde enables a dimerization rate constant of k = 2 × 10⁴ M⁻¹ s⁻¹ in HMPA, whereas methyl-substituted analogs (e.g., 10-methyl-9-anthraldehyde) exhibit markedly slower kinetics [4]. This differentiation is critical for designing electrochemical coupling reactions and for understanding the compound's behavior as a radical intermediate [4].

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